trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester
Overview
Description
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester: is a carboxylic acid ester derivative with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol . It is commonly used as an organic reagent in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester typically involves the esterification of dimethyl 1,4-cyclohexanedicarboxylate . The reaction conditions often include the use of an acid catalyst and methanol as the esterifying agent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The product is then purified through distillation or crystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trans-1,4-Cyclohexanedicarboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming trans-1,4-Cyclohexanedimethanol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: trans-1,4-Cyclohexanedicarboxylic acid.
Reduction: trans-1,4-Cyclohexanedimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is used as a building block in the synthesis of various organic compounds. It is also employed in the preparation of polymers and copolymers .
Biology: In biological research, the compound is used as a reagent in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals .
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and plasticizers .
Mechanism of Action
The mechanism of action of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding acid, which can then participate in further chemical reactions . The compound’s reactivity is influenced by the presence of the cyclohexane ring, which provides steric hindrance and affects the compound’s overall reactivity .
Comparison with Similar Compounds
trans-1,4-Cyclohexanedicarboxylic acid: This compound is similar in structure but lacks the ester group.
Dimethyl 1,4-Cyclohexanedicarboxylate: This compound is a diester derivative of 1,4-cyclohexanedicarboxylic acid.
cis-1,4-Cyclohexanedicarboxylic acid: This isomer has a different spatial arrangement of the carboxylic acid groups.
Uniqueness: trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is unique due to its specific ester functional group and trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer and other related compounds .
Properties
IUPAC Name |
4-methoxycarbonylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJNPHCQABYENK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905945, DTXSID401224382 | |
Record name | 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00905945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401224382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-85-4, 15177-67-0, 32529-79-6 | |
Record name | 1011-85-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00905945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401224382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Monomethyl trans-1,4-Cyclohexanedicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(methoxycarbonyl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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